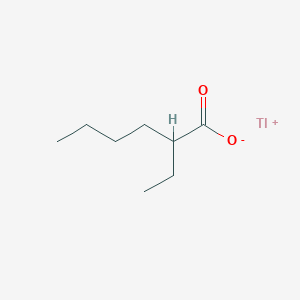

Thallium(I) 2-ethylhexanoate

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Thallium(I) 2-ethylhexanoate can be synthesized through the reaction of thallium(I) oxide or thallium(I) hydroxide with 2-ethylhexanoic acid. The reaction typically occurs in an organic solvent such as toluene or xylene under reflux conditions .

Industrial Production Methods: In industrial settings, the synthesis of metal 2-ethylhexanoates, including this compound, often involves the reaction of thallium metal with 2-ethylhexanoic acid in the presence of an aliphatic alcohol and an electroconductive additive under the action of an electric current in an electrolyzer .

化学反応の分析

Oxidation Reactions

Thallium(I) 2-ethylhexanoate participates in oxidation processes, often mediated by thallium(III) intermediates. For example, in acidic conditions:

Applications :

-

Epoxidation of alkenes : In trifluoroacetic acid, Tl(III) derivatives oxidize alkenes to epoxides and carbonyl compounds .

-

Thiolactic acid oxidation : Reaction with Tl(III) acetate in 80% acetic acid follows second-order kinetics () .

Reduction and Substitution

Thallium(I) carboxylates undergo ligand substitution with halides or pseudohalides:

Key findings :

-

Halogen reactivity : Tl(I) reacts vigorously with Cl₂, Br₂, or I₂ to form TlX₃ (X = Cl, Br, I) .

-

Solvent dependence : Substitution rates increase in polar aprotic solvents due to enhanced ion mobility .

Reactivity with Biomolecules

Thallium(I) disrupts sulfur-containing biomolecules (e.g., glutathione) via competitive binding to thiol groups:

Mechanistic impact :

Thermal Decomposition

Above 100°C, this compound decomposes to thallium oxides and organic byproducts:

Thermal stability :

科学的研究の応用

Chemistry: Thallium(I) 2-ethylhexanoate is used as a precursor in the synthesis of other thallium compounds and as a reagent in organic synthesis .

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the production of superconductors, catalysts, and as an additive in various chemical processes .

作用機序

Thallium(I) 2-ethylhexanoate exerts its effects primarily through its interaction with biological molecules. Thallium ions can replace potassium ions in biological systems, disrupting cellular processes such as enzyme activity and ion transport . This disruption can lead to oxidative stress, impaired glutathione metabolism, and interference with DNA synthesis .

類似化合物との比較

- Thallium(I) acetate

- Thallium(I) nitrate

- Thallium(I) sulfate

Comparison: Thallium(I) 2-ethylhexanoate is unique due to its organometallic nature and solubility in organic solvents, which makes it suitable for specific applications in organic synthesis and industrial processes. In contrast, other thallium(I) compounds like thallium(I) acetate, thallium(I) nitrate, and thallium(I) sulfate are more commonly used in aqueous solutions and have different solubility properties .

生物活性

Thallium(I) 2-ethylhexanoate is a compound that has garnered attention due to its biological activity, particularly in the context of toxicity and potential therapeutic applications. This article synthesizes relevant research findings, case studies, and data tables to provide a comprehensive overview of its biological effects.

This compound is an organothallium compound that exhibits significant biological activity. Its toxicity is primarily attributed to the thallium ion (Tl+), which mimics potassium ions in biological systems, leading to interference with essential metabolic processes. Once absorbed, Tl+ can cross various biological barriers, including the blood-brain barrier, and accumulate within cells, disrupting potassium-dependent functions and cellular respiration .

The mechanism of action involves:

- Disruption of Enzymatic Activity : Thallium has a high affinity for sulfhydryl groups on proteins, leading to the inhibition of enzymes crucial for cellular metabolism .

- Induction of Oxidative Stress : Exposure to thallium compounds can trigger the production of reactive oxygen species (ROS), resulting in oxidative damage to cellular components .

- Genotoxic Effects : Studies have shown that thallium can induce DNA damage and chromosomal aberrations in human peripheral blood cells, suggesting a significant genotoxic potential .

Acute Toxicity

Acute exposure to thallium compounds can lead to severe neurological symptoms, including peripheral neuropathy and gastrointestinal distress. The toxic dose has been reported as low as 54 mg/kg in humans, with symptoms manifesting within hours .

Chronic Toxicity

Chronic exposure may result in long-term neurological deficits and other systemic effects. A notable case study highlighted the development of severe cranial and peripheral neuropathy following ingestion of thallium sulfate .

Case Studies

- Case Study on Acute Thallium Poisoning : A patient who ingested 200 mg of thallium sulfate exhibited drastic increases in binucleated cells with micronuclei in peripheral blood lymphocytes, indicating significant cytogenetic damage .

- Chronic Exposure Effects : In a cohort study involving 189 cases of thallium poisoning in China from 1960 to 1977, patients reported symptoms ranging from alopecia to severe neurological impairments, underscoring the long-term consequences of thallium exposure .

Research Findings

Recent studies have explored the effects of thallium(I) acetate on human cells:

- Cytogenetic Damage : Increased concentrations led to a concentration-dependent reduction in mitotic indices and an increase in structural chromosomal aberrations compared to control groups .

- Apoptosis Induction : Thallium was shown to trigger apoptosis in PC12 cells through mechanisms involving lysosomal dysfunction and activation of pro-apoptotic pathways .

Data Tables

| Study | Findings | Dosage/Exposure | Outcome |

|---|---|---|---|

| Hantson et al. (1997) | Cytogenetic damage observed | 200 mg thallium sulfate | Increased micronuclei |

| Rodríguez-Mercado et al. (2013) | Reduction in mitotic indices | Variable concentrations | Increased chromosomal aberrations |

| Hanzel et al. (2012) | Apoptosis triggered in PC12 cells | 100 μM Tl(III) | Increased Cathepsin activity |

特性

IUPAC Name |

2-ethylhexanoate;thallium(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2.Tl/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZPRDHRMZJQFC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].[Tl+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15O2Tl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626831 | |

| Record name | Thallium(1+) 2-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210578-56-6 | |

| Record name | Thallium(1+) 2-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。